

Application Notes and Protocols: Sanggenon B Enzyme Inhibition Assays

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Compound of Interest

Compound Name: sanggenon B

Cat. No.: B15558374

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Introduction

Sanggenon B is a prenylated flavonoid, a class of natural products known for a wide range of biological activities. Isolated from the root bark of *Morus* species (mulberry), **Sanggenon B** and its structural analogs have garnered significant interest within the scientific community. This interest stems from their potential as modulators of key enzymatic pathways implicated in various diseases. These application notes provide detailed protocols for assessing the inhibitory activity of **Sanggenon B** against three key enzymes: Tyrosinase, α -Glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: Inhibitory Activity of Sanggenon B and Related Compounds

The following table summarizes the reported 50% inhibitory concentration (IC50) values for **Sanggenon B** and its related compounds against Tyrosinase, α -Glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).

Compound	Target Enzyme	IC50 Value (μM)
Sanggenon D	Tyrosinase	7.3[1]
Sanggenon C	Tyrosinase	1.17[2]
Sanggenon O	Tyrosinase	1.15[2][3]
Kuwanon J	Tyrosinase	0.17[2]
Sanggenon M	Tyrosinase	13.06[2]
Kojic Acid (Control)	Tyrosinase	32.62[2]
Sanggenon D	α-Glucosidase	45.1[4]
Kuwanon G	α-Glucosidase	38.3[4]
Sanggenon C	PTP1B	1.6[5]
Sanggenon G	PTP1B	16.9[5]
Kuwanon L	PTP1B	1.6[5]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of **Sanggenon B** on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Sanggenon B**
- Kojic Acid (positive control)
- Sodium Phosphate Buffer (50 mM, pH 6.8)

- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 50 mM sodium phosphate buffer (pH 6.8).
 - Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.
 - Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.
 - Prepare a stock solution of **Sanggenon B** in DMSO (e.g., 10 mM). Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.
 - Prepare a stock solution of Kojic acid in the phosphate buffer to be used as a positive control.
- Assay Protocol:
 - In a 96-well plate, add 40 μ L of the **Sanggenon B** solution at various concentrations.
 - For the control and blank wells, add 40 μ L of the phosphate buffer (with DMSO at the same concentration as the sample wells).
 - Add 80 μ L of the 2.5 mM L-DOPA solution to all wells.
 - Add 40 μ L of the 100 units/mL mushroom tyrosinase solution to the sample and control wells. Add 40 μ L of phosphate buffer to the blank wells.
 - Incubate the plate at 37°C for 10 minutes.
 - Measure the absorbance at 475 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where:
 - A_{control} is the absorbance of the control reaction (enzyme + substrate).
 - A_{sample} is the absorbance of the reaction with **Sanggenon B**.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Sanggenon B** concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory potential of **Sanggenon B** against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials and Reagents:

- α-Glucosidase from *Saccharomyces cerevisiae* (EC 3.2.1.20)
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- **Sanggenon B**
- Acarbose (positive control)
- Sodium Phosphate Buffer (100 mM, pH 6.8)
- Sodium Carbonate (Na_2CO_3) solution (200 mM)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:

- Prepare a 100 mM sodium phosphate buffer (pH 6.8).
- Dissolve α -glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.
- Dissolve pNPG in the phosphate buffer to a final concentration of 2 mM.
- Prepare a stock solution of **Sanggenon B** in DMSO and dilute with the phosphate buffer to the desired concentrations.
- Prepare a stock solution of Acarbose in the phosphate buffer as a positive control.

- Assay Protocol:

- Add 50 μ L of the **Sanggenon B** solution at various concentrations to the wells of a 96-well plate.
- Add 50 μ L of the 0.2 U/mL α -glucosidase solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of the 2 mM pNPG solution to each well.
- Incubate the plate at 37°C for another 15 minutes.
- Stop the reaction by adding 50 μ L of 200 mM sodium carbonate solution.
- Measure the absorbance at 405 nm using a microplate reader.

- Data Analysis:

- Calculate the percentage of α -glucosidase inhibition using the formula: % Inhibition = $[(A_{control} - A_{sample}) / A_{control}] \times 100$
- Determine the IC50 value from a plot of inhibition percentage versus inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of **Sanggenon B** on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials and Reagents:

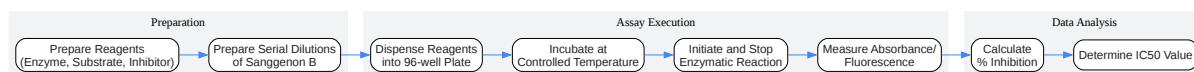
- Recombinant Human PTP1B (EC 3.1.3.48)
- p-Nitrophenyl Phosphate (pNPP)
- **Sanggenon B**
- Suramin or other known PTP1B inhibitor (positive control)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Sodium Hydroxide (NaOH) solution (e.g., 1 M)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare the assay buffer and store it at 4°C.
 - Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.
 - Prepare a stock solution of pNPP in the assay buffer (e.g., 100 mM) and store it at -20°C. Dilute to the final working concentration (e.g., 2 mM) before use.

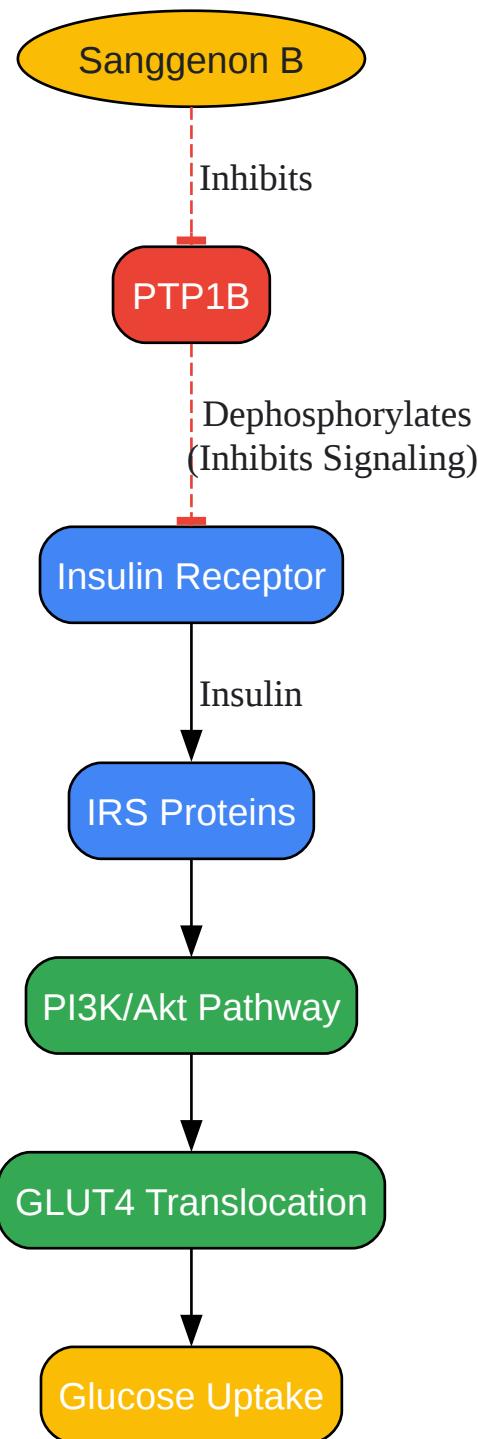
- Prepare a stock solution of **Sanggenon B** in DMSO and make serial dilutions in the assay buffer.
- Prepare a stock solution of the positive control inhibitor in the assay buffer.
- Assay Protocol:
 - Add 10 µL of the **Sanggenon B** solution at various concentrations to the wells of a 96-well plate.
 - Add 80 µL of the diluted PTP1B enzyme solution to each well.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Start the reaction by adding 10 µL of the pNPP solution to each well.
 - Incubate the plate at 37°C for 30 minutes.
 - Terminate the reaction by adding 10 µL of 1 M NaOH solution.
 - Measure the absorbance at 405 nm with a microplate reader.
- Data Analysis:
 - Calculate the percentage of PTP1B inhibition using the formula: % Inhibition = $[(A_{control} - A_{sample}) / A_{control}] \times 100$
 - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations



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Caption: General workflow for an in vitro enzyme inhibition assay.

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Caption: PTP1B's role in insulin signaling and its inhibition by **Sanggenon B**.

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